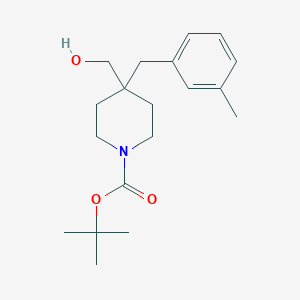
N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidine, also known as Boc-4-piperidone, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone is not fully understood, but it is believed to act as an inhibitor of enzymes involved in various biological processes, such as proteases and kinases. N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone has also been shown to modulate the activity of ion channels, such as the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone has been shown to have various biochemical and physiological effects, depending on the dosage and administration route. In vitro studies have shown that N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone can inhibit the proliferation of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone can improve cognitive function and reduce the severity of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone also has some limitations, such as its low solubility in water and its potential toxicity at high doses. Therefore, it is important to optimize the experimental conditions and use appropriate controls when working with N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone.
未来方向
There are several future directions for the research on N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone, including the development of new synthetic methods, the identification of novel biological targets, and the evaluation of its potential clinical applications. Some of the specific areas of research include the synthesis of N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone derivatives with improved pharmacological properties, the identification of the molecular targets of N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone in different biological systems, and the evaluation of its efficacy in animal models of human diseases. Additionally, the development of new analytical methods for the detection and quantification of N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone in biological samples will be important for the advancement of this field.
合成方法
N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone can be synthesized using a variety of methods, including the reaction of 4-piperidone with tert-butyl chloroformate and triethylamine, or by reacting 4-piperidone with di-tert-butyl dicarbonate and triethylamine. The yield of N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone can be improved by optimizing the reaction conditions, such as temperature, reaction time, and concentration of reagents.
科学研究应用
N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone has been used as a precursor for the synthesis of various bioactive compounds, such as antitumor agents, antiviral agents, and analgesic agents. In organic synthesis, N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone has been used as a building block for the synthesis of complex molecules, such as alkaloids and natural products. In material science, N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone has been used as a monomer for the synthesis of polymers with unique properties, such as biodegradability and biocompatibility.
属性
CAS 编号 |
198649-28-4 |
|---|---|
分子式 |
C19H29NO3 |
分子量 |
319.4 g/mol |
IUPAC 名称 |
tert-butyl 4-(hydroxymethyl)-4-[(3-methylphenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29NO3/c1-15-6-5-7-16(12-15)13-19(14-21)8-10-20(11-9-19)17(22)23-18(2,3)4/h5-7,12,21H,8-11,13-14H2,1-4H3 |
InChI 键 |
CIGDUKXUNTVBBX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CC2(CCN(CC2)C(=O)OC(C)(C)C)CO |
规范 SMILES |
CC1=CC(=CC=C1)CC2(CCN(CC2)C(=O)OC(C)(C)C)CO |
同义词 |
1-BOC-4-[(3-METHYLPHENYL)METHYL]-4-(HYDROXYMETHYL)-PIPERIDINE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





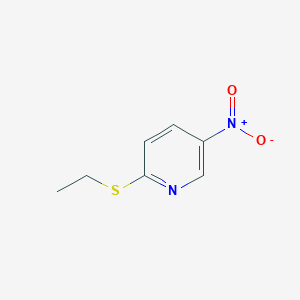
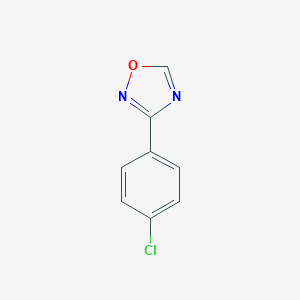
![4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B172067.png)


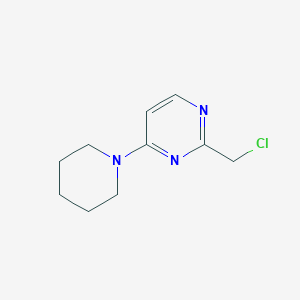



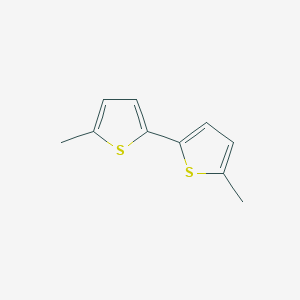
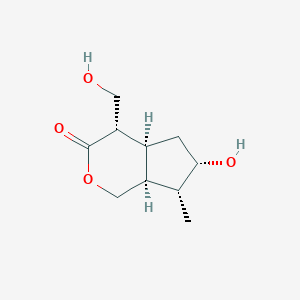
![(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate](/img/structure/B172112.png)